[(5-Chloropentyl)sulfanyl]benzene
CAS No.: 14633-28-4
Cat. No.: VC14258093
Molecular Formula: C11H15ClS
Molecular Weight: 214.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14633-28-4 |
|---|---|
| Molecular Formula | C11H15ClS |
| Molecular Weight | 214.76 g/mol |
| IUPAC Name | 5-chloropentylsulfanylbenzene |
| Standard InChI | InChI=1S/C11H15ClS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
| Standard InChI Key | DMIRMKDYPCXENU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SCCCCCCl |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of [(5-Chloropentyl)sulfanyl]benzene is CHClS, derived from a benzene ring (CH) bonded to a sulfanyl group (-S-) connected to a 5-chloropentyl chain (-CHCHCHCHCHCl). The presence of the sulfanyl group introduces polarity and nucleophilic reactivity, while the chloropentyl chain contributes steric bulk and hydrophobic characteristics .
Molecular Weight and Spectroscopic Data
The molecular weight of [(5-Chloropentyl)sulfanyl]benzene is calculated as 214.76 g/mol (C: 12.01 × 11 = 132.11; H: 1.01 × 15 = 15.15; Cl: 35.45; S: 32.07). While direct spectroscopic data for this compound are unavailable, related chloropentylbenzene derivatives exhibit distinct infrared (IR) and mass spectrometry (MS) profiles. For example, (5-chloropentyl)benzene (CHCl, MW 182.69 g/mol) shows characteristic C-Cl stretching vibrations near 600–800 cm in IR spectra and fragment ions at m/z 105 (benzyl cation) and 91 (tropylium ion) in MS . The sulfanyl group in [(5-Chloropentyl)sulfanyl]benzene would likely introduce additional S-H or S-C vibrational modes in the 2500–2600 cm and 600–700 cm ranges, respectively .
Comparative Structural Analysis
[(5-Chloropentyl)sulfanyl]benzene shares structural similarities with several documented compounds (Table 1). For instance, 4-chloro-3-pentylthiophenol features a thiophenol group with a chloropentyl chain, enabling antioxidant activity through radical scavenging. Benzylsulfanyl chloride (CHCHSCl), a simpler analog, is used in sulfonamide synthesis . The extended alkyl chain in [(5-Chloropentyl)sulfanyl]benzene may enhance lipid solubility compared to these analogs, potentially influencing its pharmacokinetic properties.
Table 1: Structural analogs of [(5-Chloropentyl)sulfanyl]benzene
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-3-pentylthiophenol | CHClS | Thiophenol group; antioxidant potential |
| Benzylsulfanyl chloride | CHClS | Reactive sulfanyl chloride; synthetic intermediate |
| (5-Chloropentyl)benzene | CHCl | Lacks sulfanyl group; used in polymer synthesis |
Synthetic Pathways and Reactivity
Synthesis Strategies
[(5-Chloropentyl)sulfanyl]benzene can be synthesized via nucleophilic substitution or thiol-ene coupling:
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Nucleophilic substitution: Reacting 5-chloro-1-pentanol with thiophenol (CHSH) in the presence of a Lewis acid catalyst (e.g., BF) facilitates the substitution of the hydroxyl group with the sulfanyl moiety.
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Thiol-ene coupling: Adding thiophenol to 5-chloro-1-pentene under radical initiation (e.g., AIBN) forms the sulfanyl-alkyl bond .
Both routes require careful control of reaction conditions to minimize side reactions such as oxidation of the sulfanyl group to sulfoxide or sulfone.
Reactivity Profile
The sulfanyl group in [(5-Chloropentyl)sulfanyl]benzene acts as a soft nucleophile, participating in reactions with electrophiles like alkyl halides or epoxides. For example, it may undergo alkylation to form sulfonium salts or oxidation to sulfoxides using hydrogen peroxide . The chloropentyl chain can further react in elimination or substitution reactions, potentially forming alkenes or amines.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its nonpolar benzene ring and polar sulfanyl group. It is expected to be soluble in organic solvents like dichloromethane or ethyl acetate but insoluble in water. Stability studies on analogous compounds suggest susceptibility to light-induced oxidation, necessitating storage under inert atmospheres .
Thermal Properties
Differential scanning calorimetry (DSC) of similar chloropentyl derivatives reveals melting points between -20°C to 50°C, depending on crystallinity. The sulfanyl group may lower the melting point compared to non-sulfur analogs due to reduced molecular symmetry .
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